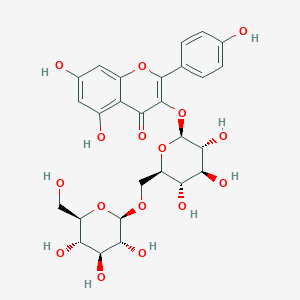

Kaempferol-3-O-gentiobioside

Übersicht

Beschreibung

Kaempferol 3-gentiobioside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antidiabetic, antioxidant, and anti-inflammatory properties . It is isolated from the leaves of plants such as Cassia alata and has been studied for its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cancer Types Affected

Research indicates that KPF 3-O-G exhibits anticancer effects across various malignancies:

- Breast Cancer : KPF 3-O-G has shown increased sensitivity in estrogen receptor-positive breast cancer cells, inducing apoptosis and cell cycle arrest at G2/M phase .

- Ovarian Cancer : Demonstrated efficacy in reducing cell viability and promoting apoptosis in OVCAR-3 cells through modulation of apoptotic pathways .

- Colon Cancer : Exhibits inhibitory effects on proliferation and migration of colon cancer cells, indicating potential as a therapeutic agent .

Enhanced Bioavailability

The glycosylation of kaempferol to form KPF 3-O-G enhances its solubility and stability, potentially leading to improved pharmacokinetic profiles compared to its aglycone form . This modification may result in:

- Increased water solubility

- Reduced toxicity

- Enhanced or novel pharmacological activities

Study on Ovarian Cancer

A study conducted by Zhang et al. reported that KPF 3-O-G significantly inhibited the proliferation and invasion of ovarian cancer cells by modulating TGF-β signaling pathways. The results indicated a reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent for ovarian cancer treatment .

Breast Cancer Mechanisms

Research on MCF-7 breast cancer cells demonstrated that KPF 3-O-G induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2. The compound also inhibits cell proliferation by affecting cell cycle regulatory proteins such as cyclins and CDKs .

Summary Table of Findings

| Application | Effect Observed | Mechanism | Cancer Type |

|---|---|---|---|

| Tumor Growth Inhibition | Reduced tumor size | ALK5 inhibition, EMT reversal | Ovarian Cancer |

| Induction of Apoptosis | Increased apoptosis rates | Caspase activation, Bcl-2 downregulation | Breast Cancer |

| Proliferation Inhibition | Decreased cell viability | Cell cycle arrest (G1/G2/M phases) | Colon Cancer |

| Migration & Invasion Control | Reduced invasive capabilities | TGF-β pathway modulation | Various Cancers |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Kaempferol-3-Gentiobiosid beinhaltet typischerweise die Glykosylierung von Kaempferol mit Gentiobiose. Dieser Prozess kann durch enzymatische oder chemische Verfahren erreicht werden. Bei der enzymatischen Glykosylierung werden häufig Glykosyltransferasen eingesetzt, die die Gentiobiose-Einheit unter milden Bedingungen auf Kaempferol übertragen. Die chemische Glykosylierung hingegen beinhaltet die Verwendung von Glykosyldonatoren und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Kaempferol-3-Gentiobiosid kann die Extraktion und Reinigung der Verbindung aus pflanzlichen Quellen umfassen. Dieser Prozess umfasst die Lösungsmittelextraktion, Chromatographie und Kristallisation, um die reine Verbindung zu erhalten. Fortschritte in biotechnologischen Verfahren wie mikrobielle Fermentation und Pflanzenzellkultur werden ebenfalls für die großtechnische Produktion untersucht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kaempferol-3-Gentiobiosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln und ihre biologische Aktivität beeinflussen.

Substitution: Substitutionsreaktionen können die Glykosid-Einheit modifizieren und zur Bildung verschiedener Glykoside führen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Katalysatoren wie Säuren oder Basen werden zur Erleichterung von Substitutionsreaktionen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Kaempferol-3-Gentiobiosid, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wirkmechanismus

Kaempferol 3-gentiobioside exerts its effects through various molecular targets and pathways:

Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes

Vergleich Mit ähnlichen Verbindungen

Kaempferol-3-Gentiobiosid kann mit anderen Kaempferolglykosiden verglichen werden, wie zum Beispiel:

- Kaempferol-3-O-rhamnosid

- Kaempferol-3-O-glucorhamnosid

- Kaempferol-3-O-rutinosid

Eindeutigkeit: Kaempferol-3-Gentiobiosid ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das ihm besondere biologische Aktivitäten verleiht. Insbesondere seine antidiabetische Aktivität wird auf seine Fähigkeit zurückgeführt, α-Glucosidase im Vergleich zu anderen Glykosiden effektiver zu hemmen .

Zusammenfassend lässt sich sagen, dass Kaempferol-3-Gentiobiosid aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen eine Verbindung von großem Interesse ist. Die laufende Forschung deckt weiterhin sein volles Potenzial in verschiedenen Bereichen auf.

Biologische Aktivität

Kaempferol 3-gentiobioside is a flavonoid glycoside that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic disorders. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Kaempferol 3-gentiobioside (CAS Number: 22149-35-5) has the molecular formula and a molecular weight of 610.518 g/mol. It is characterized by the following physical properties:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 991.0 ± 65.0 °C |

| Flash Point | 328.0 ± 27.8 °C |

| Solubility | Soluble in ethanol |

Antidiabetic Activity

Kaempferol 3-gentiobioside exhibits significant antidiabetic properties, primarily through its inhibitory effects on carbohydrate enzymes. It has been shown to inhibit α-glucosidase with an IC50 value of 50.0 µM , indicating its potential as a therapeutic agent for managing blood glucose levels in diabetic patients . This enzyme inhibition can help slow down carbohydrate digestion and absorption, thereby reducing postprandial glucose spikes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of kaempferol 3-gentiobioside, particularly its ability to modulate various signaling pathways involved in cancer progression:

- Inhibition of Cell Migration and Invasion : Zhang et al. (2021) demonstrated that kaempferol 3-gentiobioside could prevent the migration and invasion of cancer cells by reversing epithelial-mesenchymal transition (EMT) factors. This suggests a role in inhibiting metastatic processes in cancers .

- Induction of Apoptosis : Kaempferol 3-gentiobioside has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating key apoptotic pathways. For instance, it influences the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Studies indicate that this arrest is associated with DNA damage response mechanisms, including the activation of p53 signaling pathways .

The biological activity of kaempferol 3-gentiobioside can be attributed to several mechanisms:

- Antioxidant Activity : As a flavonoid, it possesses antioxidant properties that can mitigate oxidative stress—a contributor to cancer progression and various metabolic disorders.

- Modulation of Signaling Pathways : Kaempferol interacts with multiple intracellular signaling pathways, including those involving NF-κB and MAPK, which are crucial for regulating inflammation, cell survival, and apoptosis .

- Synergistic Effects with Other Drugs : Research indicates that kaempferol can enhance the efficacy of conventional chemotherapeutic agents while minimizing their side effects, making it a promising candidate for combination therapies .

Study on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, kaempferol 3-gentiobioside was found to significantly reduce cell viability and induce apoptosis through caspase activation. The findings suggested that it could serve as an adjunct therapy in breast cancer treatment .

Diabetic Model Studies

In animal models of diabetes, administration of kaempferol 3-gentiobioside resulted in improved glycemic control and reduced oxidative stress markers, supporting its potential use as a dietary supplement for managing diabetes .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPRCODIALMOV-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309020 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-35-5 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.